![molecular formula C20H30O6 B610091 1H-2,10a-Ethanophenanthrene, kauran-17-al deriv. CAS No. 57743-92-7](/img/structure/B610091.png)
1H-2,10a-Ethanophenanthrene, kauran-17-al deriv.
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Overview
Description
Phlebiakauranol aldehyde is an antifungal and cytotoxic metabolite from Punctularia atropurpurascens.
Scientific Research Applications
Gibberellin Synthesis
1H-2,10a-ethanophenanthrene derivatives are utilized in the synthesis of gibberellin, a plant hormone. Mander and Urech (1983) demonstrated the conversion of phenanthrenone into 1H-2,10a-ethanophenanthrene, further leading to potential precursors for gibberellic acid (Mander & Urech, 1983).
Synthesis of Condensed Cyclic and Bridged-Ring Systems
Bhattacharjee, Ghatak, and Chakravarty (1984) explored the synthesis and intramolecular alkylations of specific hexahydrophenanthren derivatives, showcasing the potential of 1H-2,10a-ethanophenanthrene derivatives in creating complex molecular structures (Bhattacharjee, Ghatak, & Chakravarty, 1984).
Isolation of Kaurane Derivatives
Kim et al. (1995) isolated new ent-kaurane derivatives from Acanthopanax koreanum, indicating the significance of 1H-2,10a-ethanophenanthrene derivatives in natural product chemistry (Kim et al., 1995).
Eco-Friendly Synthesis in Water
Dabiri et al. (2008) discussed the eco-friendly synthesis of alkyl- or aryl-14H-dibenzo[a,j]xanthene derivatives in water, highlighting the versatility of 1H-2,10a-ethanophenanthrene derivatives in green chemistry applications (Dabiri et al., 2008).
Asymmetric Synthesis of Diterpenoids
The asymmetric synthesis of diterpenoids, such as the O-methylated isomer of natural diterpene 17-hydroxy-kauran-3-one, involves 1H-2,10a-ethanophenanthrene derivatives. This synthesis includes oxidative polycyclization and pinacol processes, as illustrated by Maertens, Desjardins, and Canesi (2016) (Maertens, Desjardins, & Canesi, 2016).
Anti-Platelet Aggregation Activity
Yang et al. (2002) investigated new ent-kaurane diterpenoids from Annona squamosa with anti-platelet aggregation activity, demonstrating the therapeutic potential of 1H-2,10a-ethanophenanthrene derivatives in medical research (Yang et al., 2002).
properties
CAS RN |
57743-92-7 |
---|---|
Product Name |
1H-2,10a-Ethanophenanthrene, kauran-17-al deriv. |
Molecular Formula |
C20H30O6 |
Molecular Weight |
366.45 |
IUPAC Name |
(1S,4R,9R,10S,12R,13R,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde |
InChI |
InChI=1S/C20H30O6/c1-15(2)6-4-7-16(3)12(15)5-8-17-9-18(24,11-21)19(25,10-17)13(22)14(23)20(16,17)26/h11-13,22,24-26H,4-10H2,1-3H3/t12-,13+,16-,17-,18+,19-,20-/m1/s1 |
InChI Key |
YRNWJHCNUMMHJM-DZMXAUPWSA-N |
SMILES |
CC1(CCCC2(C1CCC34C2(C(=O)C(C(C3)(C(C4)(C=O)O)O)O)O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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